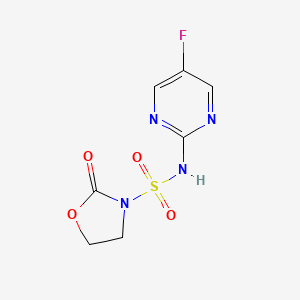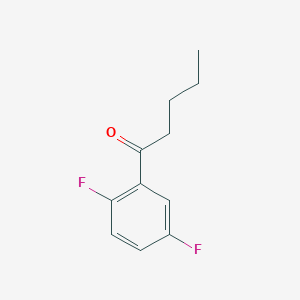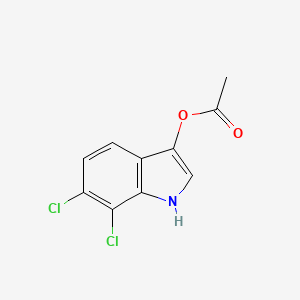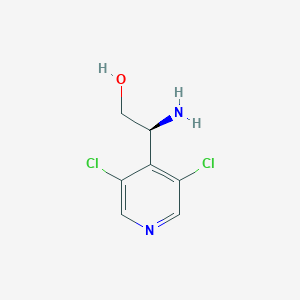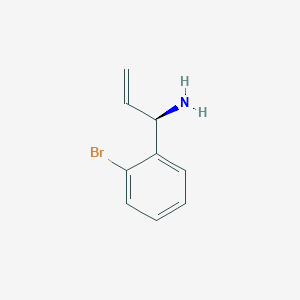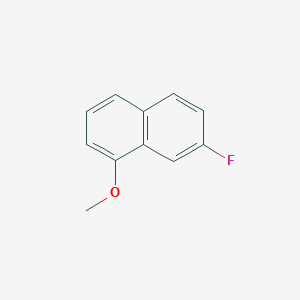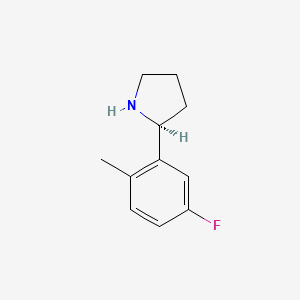
1-(1-Benzylazetidin-3-YL)cyclopropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Benzylazetidin-3-YL)cyclopropan-1-amine: is a chemical compound with the molecular formula C13H18N2 It is characterized by the presence of a benzyl group attached to an azetidine ring, which is further connected to a cyclopropane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Benzylazetidin-3-YL)cyclopropan-1-amine typically involves the following steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of Benzyl Group: The benzyl group is introduced via nucleophilic substitution reactions, often using benzyl halides as reagents.
Cyclopropanation: The final step involves the formation of the cyclopropane ring, which can be achieved through various cyclopropanation reactions, such as the Simmons-Smith reaction.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield optimization. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1-Benzylazetidin-3-YL)cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like hydrogen gas or metal hydrides.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides and nucleophiles are often used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
Chemistry: 1-(1-Benzylazetidin-3-YL)cyclopropan-1-amine is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: In biological research, this compound may be used to study the effects of azetidine and cyclopropane-containing molecules on biological systems.
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(1-Benzylazetidin-3-YL)cyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets can vary depending on the context of its use. For example, in medicinal applications, it may interact with biological receptors to exert therapeutic effects.
Comparaison Avec Des Composés Similaires
1-(1-Phenylazetidin-3-YL)cyclopropan-1-amine: Similar structure but with a phenyl group instead of a benzyl group.
1-(1-Benzylazetidin-3-YL)cyclobutan-1-amine: Similar structure but with a cyclobutane ring instead of a cyclopropane ring.
Uniqueness: 1-(1-Benzylazetidin-3-YL)cyclopropan-1-amine is unique due to the combination of its azetidine and cyclopropane rings, which confer distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C13H18N2 |
|---|---|
Poids moléculaire |
202.30 g/mol |
Nom IUPAC |
1-(1-benzylazetidin-3-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C13H18N2/c14-13(6-7-13)12-9-15(10-12)8-11-4-2-1-3-5-11/h1-5,12H,6-10,14H2 |
Clé InChI |
WJUVZVRNDXJMKZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(C2CN(C2)CC3=CC=CC=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


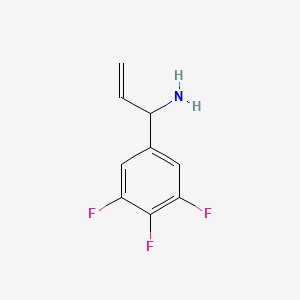
![1-[4-(Propan-2-yloxy)phenyl]butan-1-one](/img/structure/B13055771.png)
![(2E)-3-[3-(naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl]-2-(thiophen-2-yl)prop-2-enenitrile](/img/structure/B13055780.png)
![7-Bromo-3-propylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13055782.png)
